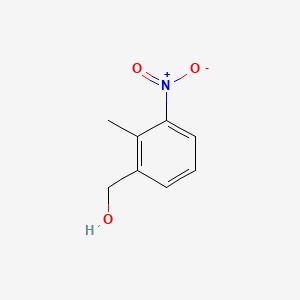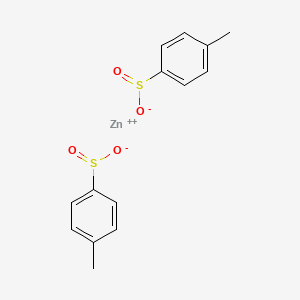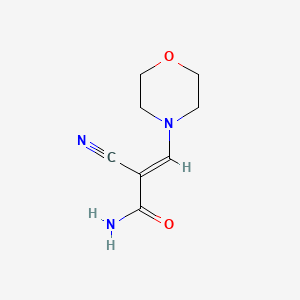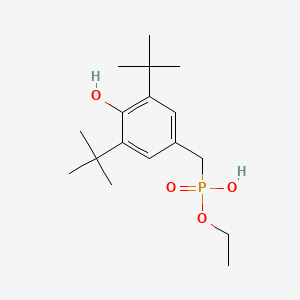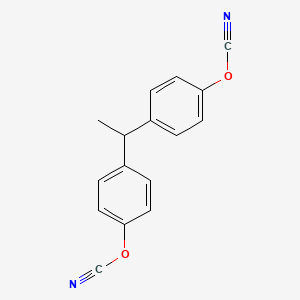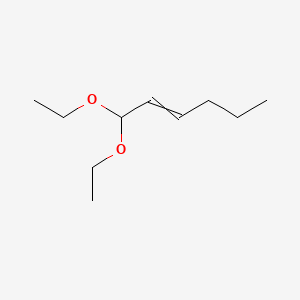
(2,2-Dimetil-1,3-dioxolan-4-il)metil metacrilato
Descripción general
Descripción
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is also known by other names such as Glycerine-1-methacrylate acetone ketal and 2,3-Isopropylideneglycol methacrylate .
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in dental materials and bone cements.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with 5-ht 1a and α 1 receptor systems .
Mode of Action
It’s known that the compound can be synthesized from glycerol , which suggests it might interact with biological systems in a similar manner to glycerol derivatives.
Action Environment
The action environment of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate can be influenced by various factors. For instance, its use as a solvent in industrial applications suggests that its efficacy and stability might be affected by factors such as temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate at different dosages in animal models are not documented in the available literature .
Metabolic Pathways
It’s possible that it could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of stabilizers such as 4-tert-butylpyrocatechol (TBC) is common to prevent polymerization during storage and handling .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers and copolymers, which are useful in coatings, adhesives, and other applications.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methacrylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Dichloromethane, toluene.
Conditions: Reflux, ambient temperature, inert atmosphere.
Major Products Formed
Polymers: Used in coatings and adhesives.
Hydrolysis Products: Methacrylic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Comparación Con Compuestos Similares
Similar Compounds
- Glycerine-1-methacrylate acetone ketal
- 2,3-Isopropylideneglycol methacrylate
- 2,2-Dimethyl-1,3-dioxolane-4-methanol methacrylate
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate is unique due to its ability to form stable polymers with excellent mechanical properties. Its stability and reactivity make it a valuable compound in various industrial and research applications .
Propiedades
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(2)9(11)12-5-8-6-13-10(3,4)14-8/h8H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPDGRVRGETED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30554-96-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30554-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40884285 | |
| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7098-80-8 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylideneglyceryl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLIDENEGLYCERYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C58H6JXO5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate polymerization?
A1: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate readily undergoes anionic polymerization, resulting in well-defined polymers with controlled molecular weight and narrow dispersity [, , ]. This controlled polymerization allows for the synthesis of block copolymers with predictable structures and properties.
Q2: How does the structure of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate contribute to its applications?
A2: The dioxolane ring present in (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate serves as a protecting group for the two hydroxyl groups in 2,3-dihydroxypropyl methacrylate [, ]. This protection is crucial for controlled anionic polymerization and allows for the subsequent hydrolysis of the polymer to obtain water-soluble poly(2,3-dihydroxypropyl methacrylate) [, ].
Q3: What are the potential applications of polymers derived from (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate?
A3: The hydrophilic nature of poly(2,3-dihydroxypropyl methacrylate), derived from the hydrolysis of poly((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate), makes it suitable for various applications, including:
- Hydrophilic coatings: The polymer can be utilized to modify surfaces, enhancing their wettability and biocompatibility [].
- Friction reduction: Poly(2,3-dihydroxypropyl methacrylate) brushes exhibit low friction coefficients in aqueous environments, suggesting potential applications in lubrication and microfluidic devices [, ].
Q4: How does the thermal stability of poly((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate) compare to similar polymers?
A4: Studies indicate that the glass transition temperature of poly((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate) is significantly lower than that of its close analogue, poly(3-methacryloyloxy-1,1'-biadamantane) []. This difference highlights the impact of bulky substituents on the polymer's thermal properties.
Q5: What unique relaxation behavior does poly((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate) exhibit?
A5: Poly((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate) displays both dielectric and mechanical β subglass absorptions, followed by an α relaxation attributed to the glass-rubber transition []. The presence of these relaxations, along with observed conductive processes, offers insights into the molecular mobility and charge transport mechanisms within the polymer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


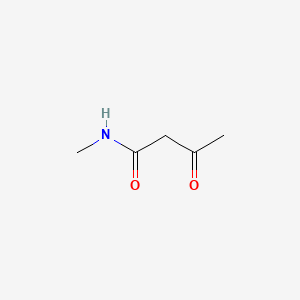

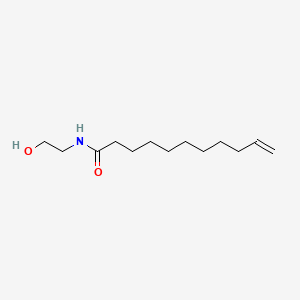

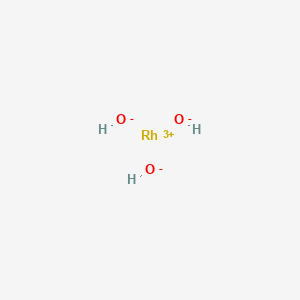
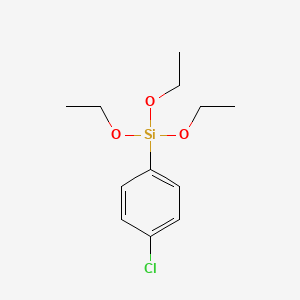
![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)

